molecular formula C13H14N4O3 B6904427 N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6904427
M. Wt: 274.28 g/mol
InChI Key: BWIXWXSZPVAPKM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring substituted with a furan-2-ylmethyl group, a pyrazol-4-yl group, and a carboxamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-12-4-9(8-17(12)10-5-15-16-6-10)13(19)14-7-11-2-1-3-20-11/h1-3,5-6,9H,4,7-8H2,(H,14,19)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIXWXSZPVAPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CNN=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Furan-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the pyrrolidine ring.

    Attachment of the Pyrazol-4-yl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyrazole derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The pyrazol-4-yl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

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